molecular formula C21H30N2O5 B12296533 tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate

tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B12296533
M. Wt: 390.5 g/mol
InChI Key: ANUDIDCCGVOCOU-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate features a piperidine core substituted at position 1 with a tert-butyl carbamate group and at position 2 with a carbamoyl group linked to a 4-acetyloxy-2,6-dimethylphenyl moiety. The acetyloxy group at the para position of the phenyl ring introduces ester functionality, which may confer hydrolytic lability, while the 2,6-dimethyl substituents enhance steric bulk and lipophilicity.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)

InChI Key

ANUDIDCCGVOCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the tert-butyl ester group: This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.

    Acetylation of the phenyl group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate ()

  • Molecular Formula : C₁₈H₂₇N₃O₄
  • Molecular Weight : 349.43 g/mol
  • Key Structural Differences: Ureido vs. Carbamoyl Linkage: The ureido group (–NH–CO–NH–) in this compound replaces the carbamoyl (–NH–CO–) group in the target molecule. Substituent on Aromatic Ring: A 2-methoxyphenyl group replaces the 4-acetyloxy-2,6-dimethylphenyl group. The methoxy group is an electron-donating substituent, contrasting with the electron-withdrawing acetyloxy group in the target compound.
  • Implications: The ureido group may improve aqueous solubility due to increased hydrogen bonding capacity.

tert-Butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate ()

  • Molecular Formula : C₂₀H₃₀N₂O₄
  • Molecular Weight : 362.47 g/mol
  • Key Structural Differences :
    • Carbamoyl Substitution : The carbamoyl group is substituted with a methyl and 4-methoxybenzyl group, creating a branched N-alkyl/N-aryl structure, unlike the target compound’s direct phenyl linkage.
    • Aromatic Substituent : A 4-methoxybenzyl group replaces the 4-acetyloxy-2,6-dimethylphenyl group. The methoxybenzyl group introduces a flexible benzyl moiety, which may alter conformational dynamics.
  • The methoxybenzyl group’s flexibility might enhance interaction with hydrophobic binding pockets in enzymes or receptors.

Comparative Data Table

Property/Feature Target Compound Compound from Compound from
Core Structure Piperidine-1-carboxylate with carbamoyl at C2 Piperidine-1-carboxylate with ureido at C4 Piperidine-1-carboxylate with branched carbamoyl at C2
Aromatic Substituent 4-Acetyloxy-2,6-dimethylphenyl (electron-withdrawing, ester) 2-Methoxyphenyl (electron-donating, ether) 4-Methoxybenzyl (electron-donating, ether + flexible chain)
Functional Groups tert-Butyl carbamate, carbamoyl, acetyloxy ester tert-Butyl carbamate, ureido, methoxy ether tert-Butyl carbamate, branched carbamoyl, methoxy ether
Hydrogen Bond Capacity Moderate (NH from carbamoyl, ester oxygen) High (NH from ureido, CO, methoxy oxygen) Moderate (NH from carbamoyl, methoxy oxygen)
Molecular Weight (g/mol) ~380–400 (estimated) 349.43 362.47
Lipophilicity High (due to acetyloxy and dimethyl groups) Moderate (methoxy reduces lipophilicity) High (methoxybenzyl increases bulk)

Discussion of Structural and Functional Implications

  • Hydrogen Bonding and Crystallinity : The ureido group in ’s compound likely promotes stronger crystal lattice interactions compared to the carbamoyl group in the target compound, as predicted by graph-set analysis principles. This could influence crystallization efficiency, a critical factor in pharmaceutical development.
  • Hydrolytic Stability : The acetyloxy ester in the target compound is prone to hydrolysis under acidic or basic conditions, unlike the methoxy ethers in the compared compounds. This property may necessitate stabilization strategies (e.g., prodrug design).
  • Biological Interactions : The 2,6-dimethyl substitution in the target compound’s phenyl ring imposes steric constraints that could hinder binding to flat enzymatic active sites, whereas the methoxybenzyl group in ’s compound offers conformational flexibility for adaptive interactions.

Biological Activity

Tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3

It includes a piperidine ring, an acetyloxy group, and a carbamoyl moiety, which are significant for its biological interactions.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, derivatives of piperidine have shown efficacy against viral infections, particularly Ebola virus (EBOV). In vitro studies demonstrated that certain piperidine derivatives inhibited EBOV entry with effective concentrations (EC50) ranging from 0.64 µM to 0.93 µM, indicating a promising therapeutic avenue for this compound class .

2. Anticonvulsant Properties

Research into related compounds has indicated that certain piperidine derivatives can enhance GABA levels and inhibit GABA transaminase activity, suggesting potential anticonvulsant properties. For example, N4-(2,6-dimethylphenyl) semicarbazones were reported to increase GABA levels by 118% in experimental models . This mechanism may also be relevant to this compound.

3. Enzyme Inhibition

The compound may exhibit enzyme inhibition properties similar to other carbamate derivatives that have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease .

The biological activity of this compound may involve:

  • Binding Affinity : The structural components allow the compound to interact effectively with target proteins or enzymes.
  • Modulation of Neurotransmitter Levels : Similar compounds have been shown to modulate neurotransmitter systems, particularly those involving GABA and acetylcholine.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Compounds similar to tert-butyl derivatives showed EC50 values of 0.64 µM against EBOV .
Anticonvulsant Effects N4-(2,6-dimethylphenyl) semicarbazones increased GABA levels significantly .
Enzyme Inhibition Carbamate derivatives exhibited strong AChE inhibition with IC50 values lower than established drugs .

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